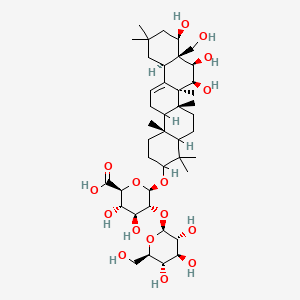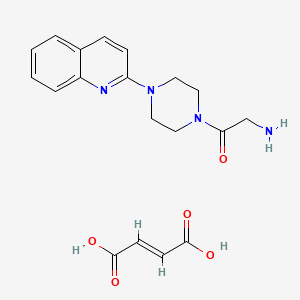
Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that contains both thiazole and oxazole rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole and oxazole rings can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of various biochemical pathways . These interactions can result in the compound’s observed biological activities, such as antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole and oxazole derivatives, such as:
- 5-(2-amino-1,3-thiazol-4-yl)methyl-1,3,4-oxadiazole-2-thiol
- 2-aminothiazole-4-carboxylate derivatives
- N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines
Uniqueness
Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate is unique due to its combination of thiazole and oxazole rings, which provide a distinct set of chemical and biological properties
Propriétés
Numéro CAS |
104776-88-7 |
|---|---|
Formule moléculaire |
C9H9N3O3S |
Poids moléculaire |
239.25 g/mol |
Nom IUPAC |
ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C9H9N3O3S/c1-2-14-8(13)5-3-7(15-12-5)6-4-16-9(10)11-6/h3-4H,2H2,1H3,(H2,10,11) |
Clé InChI |
XZTBEBMVNNJXCL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC(=C1)C2=CSC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)


![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)


methyl}(trimethyl)silane](/img/structure/B14330977.png)


